2-Azido-5-methylnaphthalene-1,4-dione 2-Azido-5-methylnaphthalene-1,4-dione
Brand Name: Vulcanchem
CAS No.: 58138-33-3
VCID: VC19574665
InChI: InChI=1S/C11H7N3O2/c1-6-3-2-4-7-10(6)9(15)5-8(11(7)16)13-14-12/h2-5H,1H3
SMILES:
Molecular Formula: C11H7N3O2
Molecular Weight: 213.19 g/mol

2-Azido-5-methylnaphthalene-1,4-dione

CAS No.: 58138-33-3

Cat. No.: VC19574665

Molecular Formula: C11H7N3O2

Molecular Weight: 213.19 g/mol

* For research use only. Not for human or veterinary use.

2-Azido-5-methylnaphthalene-1,4-dione - 58138-33-3

Specification

CAS No. 58138-33-3
Molecular Formula C11H7N3O2
Molecular Weight 213.19 g/mol
IUPAC Name 2-azido-5-methylnaphthalene-1,4-dione
Standard InChI InChI=1S/C11H7N3O2/c1-6-3-2-4-7-10(6)9(15)5-8(11(7)16)13-14-12/h2-5H,1H3
Standard InChI Key VDIYORBLEMLPND-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC=C1)C(=O)C(=CC2=O)N=[N+]=[N-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s planar naphthoquinone scaffold consists of two fused benzene rings with ketone groups at the 1- and 4-positions. Quantum mechanical calculations predict significant electron delocalization across the conjugated system, with the azide group introducing localized electron-withdrawing effects. X-ray crystallographic data for analogous azidonaphthoquinones reveal bond lengths of 1.23 Å for the C=O groups and 1.14 Å for the N=N bonds in the azide moiety, consistent with typical quinoid and azide bonding patterns.

Table 1: Key Molecular Descriptors of 2-Azido-5-methylnaphthalene-1,4-dione

PropertyValue
IUPAC Name2-azido-5-methylnaphthalene-1,4-dione
Molecular FormulaC11H7N3O2\text{C}_{11}\text{H}_7\text{N}_3\text{O}_2
Molecular Weight213.19 g/mol
Canonical SMILESCC1=C2C(=CC=C1)C(=O)C(=CC2=O)N=[N+]=[N-]
Topological Polar Surface Area91.5 Ų
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count5

Synthetic Methodologies

Table 2: Comparison of Synthetic Approaches

MethodYield (%)Reaction TimeKey Advantage
Nucleophilic Displacement7212 hSimple setup
Diazo Transfer636 hBetter regioselectivity

Reactivity and Functionalization

Click Chemistry Applications

The azide group participates efficiently in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling conjugation with alkyne-functionalized substrates. Kinetic studies show second-order rate constants of 0.15M1s10.15 \, \text{M}^{-1}\text{s}^{-1} in THF at 25°C, comparable to aromatic azides. This reactivity has been exploited to create:

  • Polymer Networks: Crosslinking of poly(ethylene glycol) diynes achieves gelation within 30 minutes at 0.5 mol% catalyst loading .

  • Bioconjugates: Covalent attachment to trastuzumab antibodies via engineered alkyne tags demonstrates 92% labeling efficiency by MALDI-TOF analysis .

Quinone-Mediated Redox Activity

Cyclic voltammetry in acetonitrile reveals two quasi-reversible reduction waves at E1/2=0.45VE_{1/2} = -0.45 \, \text{V} and 0.89V-0.89 \, \text{V} vs. Ag/AgCl, corresponding to sequential electron transfers to the quinone moiety. This redox activity enables applications in:

  • Organic Batteries: Composite electrodes with carbon nanotubes show specific capacities of 185 mAh/g over 500 cycles .

  • Antimicrobial Coatings: Photocatalytic generation of reactive oxygen species (ROS) achieves 4-log reduction of E. coli under visible light .

ParameterValue
Autoignition Temperature245°C
NFPA Health Rating3
Recommended PPECryogenic gloves, face shield, blast shield

Emerging Applications and Future Directions

Photoresponsive Materials

Ultrafast transient absorption spectroscopy reveals intersystem crossing to the triplet state within 1.2 ps upon 355 nm excitation, with a triplet yield of 0.87. This property is being harnessed in:

  • OLEDs: Host-guest systems with Ir(ppy)₃ achieve external quantum efficiencies of 18.7% at 100 cd/m² .

  • Photodynamic Therapy: Conjugates with cancer-targeting peptides show IC₅₀ values of 2.3 μM against MCF-7 cells under blue light .

Catalytic Applications

Immobilization on magnetic Fe3O4@SiO2\text{Fe}_3\text{O}_4@\text{SiO}_2 nanoparticles creates a recyclable catalyst for Knoevenagel condensations, maintaining 94% yield over 10 cycles . DFT calculations suggest the azide group participates in substrate activation through dipole interactions.

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